molecular formula C9H9Cl2N3 B3014791 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1909306-05-3

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3014791
CAS No.: 1909306-05-3
M. Wt: 230.09
InChI Key: YLWAUAOTMHJJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrazole ring, which is further modified by an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and simple operation . The reaction conditions usually involve mild temperatures and the absence of metal catalysts, making the process environmentally friendly.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of 1-(4-chlorophenyl)-1H-pyrazol-3-amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-1H-pyrazol-3-amine hydrochloride
  • 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride
  • 1-(4-fluorophenyl)-1H-pyrazol-3-amine hydrochloride

Uniqueness: 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different substituents .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWAUAOTMHJJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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